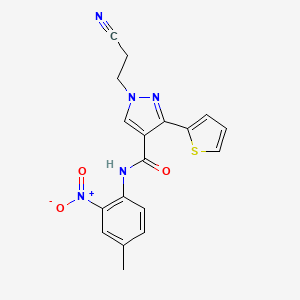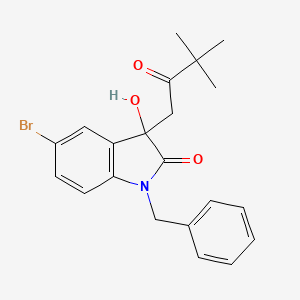![molecular formula C20H17BrN2O3S B4168979 N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4168979.png)
N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
Vue d'ensemble
Description
N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been extensively studied in scientific research. IKK is a crucial enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, which plays an essential role in inflammation, immunity, and cell survival. BMS-345541 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide selectively inhibits the IKK complex, which is responsible for the activation of NF-κB. The IKK complex consists of three subunits, IKKα, IKKβ, and IKKγ, and is activated by various stimuli, such as cytokines, growth factors, and microbial products. Once activated, the IKK complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it regulates the expression of various genes. N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide inhibits the phosphorylation of IκB, leading to the inhibition of NF-κB activation and the subsequent downregulation of its target genes.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects in scientific research. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in animal models. It has also been shown to have potential applications in neurological disorders, such as Alzheimer's disease, by reducing the production of inflammatory cytokines. Additionally, N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have potential applications in diabetes by improving insulin sensitivity and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a highly selective inhibitor of IKK and does not affect other kinases, making it an ideal tool for studying the NF-κB signaling pathway. It is also stable and can be easily synthesized and purified. However, N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has some limitations. It has low solubility in water, making it difficult to use in aqueous solutions. Additionally, it has poor bioavailability, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. One potential direction is to develop more potent and selective inhibitors of IKK that can be used in therapeutic applications. Another direction is to study the potential applications of N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to understand the mechanisms of action of N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide and its effects on other signaling pathways.
Applications De Recherche Scientifique
N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activation of NF-κB, which plays a crucial role in various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide can induce cell death in cancer cells, inhibit the growth of tumors, and reduce inflammation in animal models. It has also been shown to have potential applications in neurological disorders, such as Alzheimer's disease, by reducing the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-6-12-17(13-7-14)27(25,26)23-16-10-8-15(9-11-16)20(24)22-19-5-3-2-4-18(19)21/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJZUTYYMUOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-amino-4',4',6',8'-tetramethyl-2'-oxo-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile](/img/structure/B4168898.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-[4-methoxy-3-(methoxymethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4168904.png)


![5-[4-chloro-2-(difluoromethoxy)phenyl]-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4168943.png)
![12-(4-methoxyphenyl)-3-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4168952.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4168965.png)
![methyl 4-{[2-(1H-benzimidazol-2-ylthio)propanoyl]amino}benzoate](/img/structure/B4168968.png)
![N-[4-(acetylamino)phenyl]-2-(1-acetyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide](/img/structure/B4168969.png)
![N,N-diethyl-2-{[6-iodo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanamide](/img/structure/B4168981.png)

![4-[benzyl(methyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4168993.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)-4-imidazolidinyl]-3-methylbutanamide](/img/structure/B4169000.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4169008.png)